![molecular formula C20H16ClNO2S B4723711 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4723711.png)
2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide
説明
2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide, also known as CPAA, is a chemical compound that has been used in scientific research for its potential therapeutic effects. CPAA belongs to the class of compounds called amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom (N) through a carbon atom. CPAA has been studied for its potential as an anti-cancer agent, as well as for its effects on the immune system.
作用機序
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide is not fully understood. However, it is believed that 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide may alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer effects, 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide has been found to modulate the immune system. 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide was found to increase the production of cytokines, which are proteins that regulate the immune response. 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide was also found to increase the activity of natural killer cells, which are immune cells that can kill cancer cells.
実験室実験の利点と制限
One advantage of 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide is that it has been shown to have anti-cancer effects in vitro and in vivo. This makes it a promising compound for further study as a potential anti-cancer agent. However, one limitation of 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanisms by which 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide exerts its anti-cancer effects.
将来の方向性
There are several future directions for research on 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide. One direction is to further investigate its anti-cancer effects and its potential as a therapeutic agent for cancer. Another direction is to investigate its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to elucidate the exact mechanisms by which 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide exerts its effects, which could lead to the development of more potent and specific compounds.
科学的研究の応用
2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide has been studied for its potential as an anti-cancer agent. In one study, 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide was found to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide was also found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide was found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-phenylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S/c21-16-10-4-6-12-18(16)24-14-20(23)22-17-11-5-7-13-19(17)25-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPPVWIQRWIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-[3-(1-piperidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4723638.png)
![N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4723645.png)
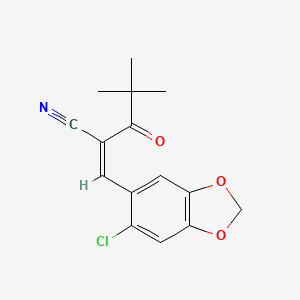
![2-[(2,6-dichlorobenzyl)thio]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4723669.png)
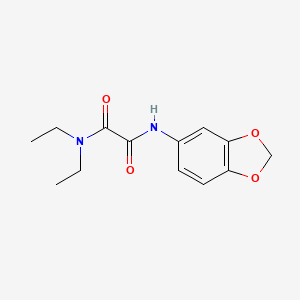

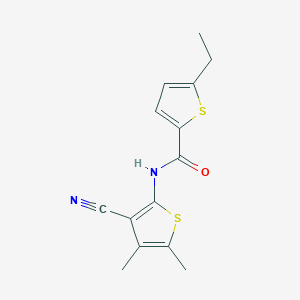
![3-allyl-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4723693.png)
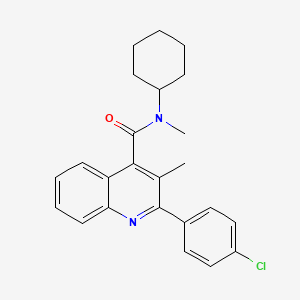
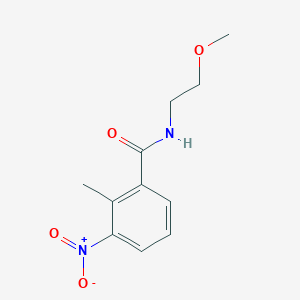
![2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4723704.png)
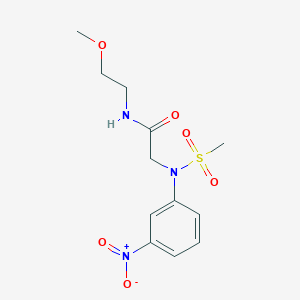
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B4723733.png)